Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate
Description
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is a structurally complex benzoate ester featuring a 4-substituted aromatic core. Its molecular architecture includes:
- Ethyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
- 2-Morpholinoquinolin-8-yl group: Combines a quinoline heterocycle (common in medicinal chemistry for kinase inhibition) with a morpholine substituent, which may improve solubility and bioavailability.
Its synthesis likely involves multi-step coupling reactions to integrate the quinoline-morpholine moiety .
Properties
IUPAC Name |
ethyl 4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-2-31-24(29)18-6-9-19(10-7-18)25-22(28)16-32-20-5-3-4-17-8-11-21(26-23(17)20)27-12-14-30-15-13-27/h3-11H,2,12-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAQVZYEAWHKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative. This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Morpholine Substitution: The quinoline derivative is then reacted with morpholine to introduce the morpholino group. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Acetamido Linkage Formation: The next step involves the formation of the acetamido linkage. This is typically done by reacting the morpholinoquinoline with chloroacetic acid or its derivatives in the presence of a base.
Benzoate Ester Formation: Finally, the compound is esterified with ethyl 4-aminobenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the quinoline ring can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline and benzoate derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that compounds similar to ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate exhibit significant antimicrobial properties. For instance, quinoline derivatives have been studied for their effectiveness against multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). These compounds work by inhibiting bacterial protein synthesis, making them valuable in the development of new antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity, as quinoline derivatives are known for their ability to induce apoptosis in cancer cells. Studies have shown that certain indoloquinoline derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate exerts its effects involves interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The morpholino group enhances solubility and bioavailability, while the acetamido linkage facilitates binding to enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural Differences :
- Substituent: The target compound replaces the dimethylamino group with a morpholinoquinoline-acetamido moiety.
- Backbone : Both share an ethyl benzoate core.
Functional Implications :
Comparison with Pesticide Benzoate Esters ()
Structural Differences :
- Substituents: Pesticides (e.g., pyriminobac-methyl) feature pyrimidinyloxy or phenoxy groups, whereas the target compound has a quinoline-morpholine-acetamido chain.
- Ester Group : Pesticides use methyl esters; the target compound employs an ethyl ester.
Functional Implications :
Key Insight: The target’s quinoline-morpholine system diverges from pesticidal benzoates, suggesting divergent applications (e.g., medicinal vs. agricultural). The ethyl ester may confer slower metabolic degradation compared to methyl esters in pesticides.
Substituent-Driven Property Trends
- Electronic Effects: Electron-donating groups (e.g., dimethylamino in ) enhance resin reactivity, while bulky heterocycles (e.g., quinoline) may reduce it.
- Solubility : Morpholine improves water solubility compared to hydrophobic pyrimidinyloxy groups in pesticides.
- Biological Activity: Quinoline derivatives are associated with kinase inhibition, whereas phenoxy groups in pesticides disrupt plant growth.
Biological Activity
Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H22N2O3
Molecular Weight: 342.39 g/mol
CAS Number: Not explicitly available in the search results.
The compound features a morpholino group attached to a quinoline moiety, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the quinoline structure can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound likely shares similar mechanisms due to its structural components.
A study by Zhang et al. (2023) demonstrated that quinoline-based compounds could effectively target cancer cells by modulating key signaling pathways involved in cell survival and apoptosis. The specific activity of this compound remains to be characterized in detail but suggests promising anticancer potential.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. Research indicates that they can inhibit the growth of various bacteria and fungi. In vitro studies have shown that this compound may exhibit similar effects, potentially serving as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
- Anticancer Activity Study : A recent study investigated the effects of various quinoline derivatives on cancer cell lines, revealing that modifications to the quinoline structure could enhance anticancer activity (Zhang et al., 2023). This compound's unique structure may provide insights into optimizing its anticancer properties.
- Antimicrobial Efficacy : A comparative study evaluated several quinoline derivatives against common pathogens, indicating that structural modifications significantly affect their antimicrobial potency (Smith et al., 2023). This compound could be a candidate for further exploration in this area.
Q & A
Basic: What are the standard synthetic protocols for Ethyl 4-(2-((2-morpholinoquinolin-8-yl)oxy)acetamido)benzoate, and how is purity ensured?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Core formation : Ethyl 4-aminobenzoate is functionalized with a chloroacetyl group to form the acetamido intermediate.
Coupling : The morpholinoquinoline moiety is introduced via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., EDCI/HOBt in DMF) .
Purification : Intermediate and final products are isolated via recrystallization (ethanol/water) or column chromatography.
Purity Validation :
- Thin-layer chromatography (TLC) monitors reaction progress (Rf = 0.6–0.8 in ethyl acetate/hexane).
- Final purity (>95%) is confirmed by elemental microanalysis (C, H, N ±0.3% of theoretical values) and HPLC .
Basic: Which spectroscopic and analytical techniques are critical for structural elucidation?
Methodological Answer:
Advanced: How can researchers troubleshoot low yields during the quinoline-benzoate coupling step?
Methodological Answer:
Common Issues & Solutions :
- Side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation of the morpholino group.
- Incomplete coupling : Optimize stoichiometry (1:1.2 ratio of benzoate to quinoline derivative) and reaction time (12–24 hrs at RT).
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility.
Yield Improvement Strategies : - Microwave-assisted synthesis (30 min, 80°C) reduces degradation .
- Post-reaction quenching with ice-water minimizes byproduct formation .
Advanced: How should contradictions in spectral data (e.g., anomalous NMR peaks) be resolved?
Methodological Answer:
Cross-validation :
- Compare experimental HRMS with theoretical isotopic patterns to rule out impurities .
- Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
Purification Reassessment :
- Repurify via gradient column chromatography (silica gel, 5–10% MeOH/CH₂Cl₂).
- Analyze fractions by LC-MS to isolate the target compound .
Synthetic Replication : Repeat the reaction under strictly controlled conditions (e.g., anhydrous solvents, fresh reagents).
Advanced: What computational approaches predict the compound’s biological activity?
Methodological Answer:
Stepwise Workflow :
Molecular Docking :
- Use AutoDock Vina to dock the compound into kinase domains (e.g., PI3Kγ).
- Validate poses with RMSD <2.0 Å against co-crystallized ligands .
MD Simulations :
- Run 100 ns simulations (GROMACS) to assess binding stability.
- Analyze hydrogen bonds (<3.5 Å) and hydrophobic interactions with receptor residues.
SAR Analysis :
- Modify substituents (e.g., morpholino group) and compare docking scores to infer pharmacophore elements .
Advanced: How can toxicity data inform safe handling protocols in lab settings?
Methodological Answer:
Risk Mitigation Strategies :
- Acute Exposure : Follow SDS guidelines for inhalation/skin contact: rinse with PBS (pH 7.4) and consult a physician .
- Chronic Handling : Use fume hoods, PPE (nitrile gloves, lab coats), and monitor air quality with HPLC-grade solvent traps.
Toxicity Screening : - Conduct Ames tests (bacterial reverse mutation assay) to assess mutagenicity.
- Evaluate cytotoxicity in HEK293 cells (IC₅₀ >100 µM deemed low risk) .
Advanced: What strategies optimize the compound’s stability in long-term storage?
Methodological Answer:
Stability Parameters :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Lyophilize and store as a solid; avoid DMSO stocks >6 months.
Degradation Analysis : - Monitor via monthly HPLC (C18 column, 220 nm): degradation <5% over 12 months .
- Add antioxidants (0.1% BHT) to solutions for redox-sensitive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
